molecular formula C10H5BrN2 B13659476 6-Bromoisoquinoline-3-carbonitrile

6-Bromoisoquinoline-3-carbonitrile

Cat. No.: B13659476
M. Wt: 233.06 g/mol
InChI Key: QBOMHKQTYGDRHF-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H5BrN2 It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a nitrile group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Buchwald–Hartwig amination, which involves the coupling of 6-bromoisoquinoline with a suitable nitrile source under palladium catalysis . The reaction conditions often include the use of Pd(dba)2 with BINAP and Cs2CO3 in THF, yielding the desired product with high efficiency .

Industrial Production Methods: Industrial production of 6-Bromoisoquinoline-3-carbonitrile may involve large-scale optimization of the aforementioned synthetic routes. The process is scaled up to produce significant quantities while maintaining high purity and yield. Factors such as catalyst selection, reaction stoichiometry, and purification methods are optimized to ensure cost-effectiveness and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Bromoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Bromoisoquinoline-3-carbonitrile is unique due to the presence of both the bromine and nitrile groups, which confer distinct reactivity and enable a wide range of chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and various research fields .

Properties

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

IUPAC Name

6-bromoisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H

InChI Key

QBOMHKQTYGDRHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)C#N

Origin of Product

United States

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